molecular formula C17H16O B184617 4,4'-Dimethylchalcone CAS No. 21551-47-3

4,4'-Dimethylchalcone

Cat. No.: B184617
CAS No.: 21551-47-3
M. Wt: 236.31 g/mol
InChI Key: DTEBZGKINVACPT-FMIVXFBMSA-N
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Description

4,4’-Dimethylchalcone is a chalcone derivative characterized by two methyl groups substituted at the para positions of its aromatic rings. Structurally, it consists of an α,β-unsaturated ketone bridge connecting two benzene rings, with methyl groups at the 4 and 4’ positions (Figure 1). This compound is synthesized via Claisen-Schmidt condensation, typically involving 4-methylacetophenone and 4-methylbenzaldehyde under alkaline conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBZGKINVACPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262479
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-37-2, 21551-47-3
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylchalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Chalcones are structurally diverse, with biological activities highly dependent on substituent patterns. Below is a comparative analysis of 4,4’-Dimethylchalcone and related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Biological Activities Key Findings References
4,4’-Dimethylchalcone -CH₃ at 4,4’ positions Antitumor, chiral crystallization Induces G0/G1 cell cycle arrest and apoptosis via BAX/BCL2 ratio upregulation.
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) -OH, -OCH₃, -CH₃ at 2',4',6',3',5' positions Anticancer, antiviral, anti-inflammatory Inhibits H1N1 neuraminidase (noncompetitive inhibitor); IC₅₀ = 12.4–29.9 µg/mL.
2',4'-Dichloro-4-hydroxy-3-methoxychalcone -Cl, -OH, -OCH₃ at 2',4',4,3 positions Cytotoxic LC₅₀ = 20.04 ppm; IC₅₀ = 26.10 ppm against unspecified cell lines.
4,4′-Dihydroxy-2′-methoxychalcone -OH at 4,4’; -OCH₃ at 2’ Antioxidant, estrogen receptor modulation Binds ERα, induces apoptosis in MCF-7 breast cancer cells.
4,2'-Dihydroxy-4'-methoxychalcone -OH at 4,2’; -OCH₃ at 4’ Allergy-preventive Inhibits histamine release in mast cells (specific IC₅₀ not reported).
Key Differences and Mechanistic Insights

Substituent Effects on Bioactivity :

  • Methyl Groups (4,4’-Dimethylchalcone) : Enhance lipophilicity, improving membrane permeability and antitumor efficacy .
  • Hydroxyl/Methoxy Groups (DMC) : Increase polarity, enabling interactions with viral neuraminidase active sites .
  • Halogenation (2',4'-Dichloro derivative) : Boosts cytotoxicity but may reduce selectivity due to reactive electrophilic intermediates .

Anticancer Mechanisms :

  • 4,4’-Dimethylchalcone : Upregulates pro-apoptotic BAX while downregulating anti-apoptotic BCL2, triggering caspase-3 activation .
  • DMC : Acts via NF-κB pathway inhibition, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Chiral Properties : 4,4’-Dimethylchalcone’s unique ability to form enantiomerically pure dibromides under solid-state bromination conditions highlights its role in studying chirality-driven crystallization . This property is absent in hydroxyl/methoxy-substituted analogs.

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